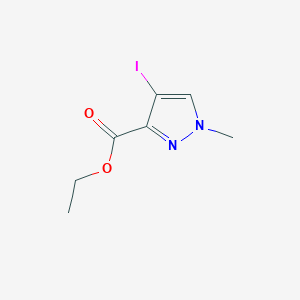

ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

描述

Significance of Halogenated Pyrazole (B372694) Heterocycles in Modern Synthetic Chemistry

Halogenated pyrazole heterocycles are of paramount importance in modern synthetic chemistry due to their utility as versatile intermediates. nih.gov The pyrazole nucleus itself is a privileged scaffold found in numerous biologically active compounds, including pharmaceuticals and agrochemicals. mdpi.commdpi.com The introduction of a halogen atom, particularly iodine, onto the pyrazole ring significantly enhances its synthetic utility.

Iodinated pyrazoles are particularly valuable substrates in a variety of transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net These reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of iodination. This capability enables chemists to introduce a wide array of functional groups and build complex molecular architectures with high precision and efficiency. nih.gov The carbon-iodine bond is relatively weak, making it highly reactive in these catalytic cycles.

Furthermore, the regioselective introduction of iodine onto the pyrazole ring allows for targeted functionalization of specific positions, which is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov By systematically modifying the substituents on the pyrazole core, researchers can fine-tune the biological and physical properties of the resulting molecules. researchgate.net The development of efficient and regioselective iodination methods for pyrazole systems has therefore been an active area of research. nih.govresearchgate.net

Rationale for Research on Functionalized Pyrazole Carboxylates and their Utility

The research focus on functionalized pyrazole carboxylates, such as the ethyl ester derivative, is driven by their proven value as synthetic intermediates and their presence in molecules with significant pharmacological properties. nih.govsid.ir The pyrazole core is a key component in many drugs due to its ability to engage with biological targets. nih.govmdpi.com

The ethyl carboxylate group serves multiple purposes. It can act as a directing group in certain synthetic transformations, influencing the regioselectivity of subsequent reactions. More importantly, the ester functionality can be readily converted into a variety of other functional groups. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in pharmaceuticals. Alternatively, it can be reduced to an alcohol or react with organometallic reagents to generate ketones or tertiary alcohols. This versatility allows for the diversification of the pyrazole scaffold, leading to the creation of libraries of compounds for biological screening. researchgate.net

The combination of a halogen atom and a carboxylate group on the same pyrazole ring, as seen in ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, provides orthogonal handles for sequential chemical modifications. This allows for a stepwise and controlled elaboration of the molecular structure, a key strategy in the total synthesis of complex natural products and the development of new pharmaceutical agents. arkat-usa.org

Overview of the Chemical Landscape and Research Trajectory for this compound

This compound is a specific example of a broader class of functionalized pyrazoles that are increasingly utilized in organic synthesis. While extensive research has been conducted on pyrazole derivatives in general, the specific research trajectory for this particular compound is more recent and focused.

Its emergence is tied to the growing demand for highly functionalized and readily diversifiable building blocks in drug discovery and materials science. The synthesis of this and similar compounds often involves the cyclocondensation of a suitably substituted hydrazine (B178648) with a 1,3-dicarbonyl compound, followed by regioselective iodination. mdpi.commdpi.com

Current research involving this and related iodo-pyrazole carboxylates is largely centered on its application as a key intermediate. For instance, it can be used in the synthesis of novel kinase inhibitors, anti-inflammatory agents, and compounds with potential anticancer activity. The iodine atom provides a reactive site for introducing diversity through cross-coupling reactions, while the ester group allows for modifications that can modulate solubility, cell permeability, and target binding affinity.

The future research trajectory for this compound is likely to involve its incorporation into more complex and biologically active molecules. As high-throughput screening methods become more prevalent in drug discovery, the demand for versatile and readily available building blocks like this will continue to grow. Furthermore, its utility may extend beyond medicinal chemistry into areas such as the development of novel organic materials with specific electronic or photophysical properties.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 799835-39-5 |

| Molecular Formula | C₇H₉IN₂O₂ |

| Molecular Weight | 280.06 g/mol |

| Appearance | Solid |

Direct Iodination Strategies on Pyrazole Scaffolds

The most direct route to this compound involves the introduction of an iodine atom onto the C4 position of the corresponding pyrazole precursor, ethyl 1-methyl-1H-pyrazole-3-carboxylate. The pyrazole ring is susceptible to electrophilic substitution, and the C4 position is generally the most reactive site, especially when the N1, C3, and C5 positions are already substituted.

Electrophilic Halogenation at C4 of Pyrazole Ring Systems

Electrophilic halogenation is a fundamental and widely used method for the functionalization of pyrazole rings. The C4 position of the pyrazole nucleus is electron-rich and thus readily undergoes substitution when treated with an electrophilic iodine source. Various iodinating agents and conditions can be employed to achieve this transformation.

Commonly used reagents for the iodination of pyrazoles include molecular iodine (I₂) in the presence of an oxidizing agent, or N-iodosuccinimide (NIS). The choice of reagent and reaction conditions can be tuned to achieve high regioselectivity and yield. For instance, the combination of I₂ with ceric ammonium (B1175870) nitrate (B79036) (CAN) as a mild oxidant has proven effective for the C4-iodination of 1-aryl-3-CF₃-pyrazoles. nih.gov While specific conditions for ethyl 1-methyl-1H-pyrazole-3-carboxylate are not detailed in the available literature, analogous reactions suggest this approach would be highly effective. A general procedure might involve treating the pyrazole substrate with a slight excess of iodine and an oxidizing agent in a suitable solvent like acetonitrile (B52724) or acetic acid. nih.gov

A patent for the synthesis of 1-methyl-4-iodopyrazole describes a method wherein 1-methylpyrazole is mixed with iodine and heated, followed by the dropwise addition of an oxidant's aqueous solution to facilitate the iodination reaction. google.com This further supports the feasibility of direct C4 iodination on a 1-methylpyrazole scaffold.

Table 1: Representative Conditions for Electrophilic Iodination of Pyrazole Scaffolds

| Pyrazole Substrate | Iodinating Agent | Oxidant/Additive | Solvent | Temperature | Yield of 4-Iodo Product | Reference |

| 1-Aryl-3-CF₃-pyrazoles | I₂ | Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | High | nih.gov |

| 1-Aryl-3-CF₃-pyrazoles | N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Acetic Acid | 80 °C | Good | nih.gov |

| 1-Methylpyrazole | I₂ | Unspecified Oxidant | Water | 40-80 °C | Not specified | google.com |

Regioselective Iodination Techniques for Substituted Pyrazoles

Achieving regioselectivity is crucial in the synthesis of specifically substituted pyrazoles. For the target molecule, iodination must occur exclusively at the C4 position. The directing effects of the substituents on the pyrazole ring play a significant role. The N-methyl group at position 1 and the ethyl carboxylate group at position 3 both influence the electronic distribution of the ring, favoring electrophilic attack at the C4 position.

Studies on the regioselective iodination of various pyrazole derivatives confirm that the C4 position is the preferred site for electrophilic attack. For example, CAN-mediated iodination with elemental iodine affords C4-iodinated pyrazoles in a highly regioselective manner. nih.gov This high degree of regioselectivity is a common feature in the electrophilic halogenation of N-substituted pyrazoles where the C4 position is unsubstituted. researchgate.net

The presence of an electron-withdrawing group, such as the ethyl carboxylate at C3, can deactivate the ring towards electrophilic substitution. However, the activating effect of the two nitrogen atoms and the N-methyl group is generally sufficient to allow the reaction to proceed at the C4 position under appropriate conditions.

Cycloaddition Approaches to 4-Iodopyrazole (B32481) Ring Formation

Cycloaddition reactions provide a powerful tool for the de novo synthesis of the pyrazole ring system. These methods involve the reaction of a 1,3-dipole with a dipolarophile, leading to a five-membered heterocyclic ring. To synthesize this compound via this route, one of the precursors must contain the iodine atom.

1,3-Dipolar Cycloadditions Involving Halogenated Precursors

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a cornerstone of pyrazole synthesis. This reaction typically involves a nitrile imine (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). To obtain the desired 4-iodopyrazole, a halogenated building block must be used.

One potential strategy would involve the reaction of a nitrile imine with an iodinated alkyne. For the target molecule, this would necessitate the use of an iodinated propiolate ester as the dipolarophile. While general protocols for 1,3-dipolar cycloadditions are well-established for pyrazole synthesis, the specific application using an iodinated precursor to directly yield this compound is not commonly documented and would depend on the availability and stability of the required halogenated starting materials. rsc.org

Electrophilic Cyclization of Acetylenic Hydrazones

A robust and well-documented method for the synthesis of 4-iodopyrazoles is the electrophilic cyclization of α,β-alkynic hydrazones. nih.govulakbim.gov.tr This intramolecular cyclization is typically promoted by molecular iodine.

The general synthetic sequence involves:

Formation of an α,β-alkynic hydrazone: This is achieved by the condensation reaction between a hydrazine (in this case, methylhydrazine) and a propargyl carbonyl compound. For the synthesis of the target molecule, the carbonyl compound would need to be an ethyl ester derivative of a β,γ-alkynoic acid.

Iodocyclization: The resulting hydrazone is then treated with molecular iodine in the presence of a base, such as sodium bicarbonate. The iodine acts as an electrophile, attacking the alkyne, which is followed by a 5-endo-dig cyclization involving the hydrazone nitrogen, leading to the formation of the 4-iodopyrazole ring. nih.gov

This method is known to be versatile, tolerating a wide range of substituents on the hydrazone backbone. nih.gov

Table 2: General Scheme for Synthesis of 4-Iodopyrazoles via Electrophilic Cyclization

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1 | Propargyl aldehyde/ketone + Hydrazine | Condensation | α,β-Alkynic hydrazone | nih.gov |

| 2 | α,β-Alkynic hydrazone | I₂, NaHCO₃ | 4-Iodopyrazole | nih.govulakbim.gov.tr |

Multi-Component Reactions (MCRs) for Pyrazole Core Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of pyrazole-4-carboxylic acid esters. sid.ir

A common MCR for this scaffold involves the reaction of a phenylhydrazine, an aldehyde, and ethyl acetoacetate in the presence of a catalyst. sid.ir To adapt this for the synthesis of this compound, one would use methylhydrazine as the hydrazine component. However, this standard MCR does not directly install an iodine atom at the C4 position. Therefore, this approach would necessitate a two-step process:

MCR Synthesis of the Pyrazole Core: A three-component reaction of methylhydrazine, an appropriate aldehyde, and ethyl acetoacetate to form the ethyl 1-methyl-pyrazole-3-carboxylate core.

Post-MCR Iodination: Subsequent electrophilic iodination of the pyrazole product at the C4 position, as described in section 2.1.

While not a direct route to the final iodinated product, the efficiency of the initial MCR to build the core pyrazole structure makes this a viable and attractive synthetic strategy.

An in-depth examination of the synthetic strategies for producing this compound reveals a landscape of evolving chemical methodologies. This article focuses on the derivatization techniques involving esterification and N-alkylation, and provides a comparative analysis of synthetic routes, evaluating them based on efficiency, selectivity, and the principles of green chemistry.

Structure

3D Structure

属性

IUPAC Name |

ethyl 4-iodo-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-3-12-7(11)6-5(8)4-10(2)9-6/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWFBOHHYXBMTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of Ethyl 4 Iodo 1 Methyl 1h Pyrazole 3 Carboxylate

Halogen-Mediated Cross-Coupling Reactions at the C4 Position

The carbon-iodine bond at the C4 position of the pyrazole (B372694) ring is a prime site for functionalization via cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, makes it an excellent substrate for various metal-catalyzed transformations. wikipedia.org

Palladium catalysts are highly effective for mediating C-C bond formation at the C4-iodo position of pyrazoles. rsc.org These reactions provide powerful methods for constructing complex molecular architectures.

The Sonogashira coupling , which forms a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, is well-established for iodo-pyrazole derivatives. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. libretexts.org The reaction has been successfully applied to various substituted iodo-pyrazoles to synthesize phenylethynyl-functionalized derivatives. arkat-usa.orgresearchgate.netnih.gov

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed reactions, creating a C-C bond between an organohalide and an organoboron compound. This reaction is noted for its mild conditions and tolerance of a wide range of functional groups. nih.gov It has been effectively used for the arylation of iodo-pyrazoles, including N-unprotected analogues, which can be challenging substrates. nih.govrsc.org The choice of ligand, such as SPhos or XPhos, can be crucial for achieving high yields, especially with N-H containing pyrazoles. nih.gov

The Stille reaction couples an organohalide with an organotin reagent. wikipedia.org The mechanism is similar to other palladium-catalyzed couplings, and organostannanes are stable to air and moisture. wikipedia.org While less common than Suzuki or Sonogashira couplings for this specific scaffold, it remains a viable method for introducing a variety of organic fragments.

Below is a table summarizing representative palladium-catalyzed coupling reactions on 4-iodo-pyrazole systems.

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Sonogashira | 1-Aryl-3-CF3-4-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, PPh₃ | Et₃N, 60 °C | 70% | nih.gov |

| Sonogashira | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole derivatives | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N, THF, rt | High | arkat-usa.org |

| Suzuki | 1-Aryl-3-CF3-4-iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, DME/H₂O, 80 °C | 56% | nih.gov |

| Suzuki | 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/heteroaryl boronic acids | XPhos Pd G2 | K₃PO₄, 1,4-dioxane/H₂O | Good | rsc.org |

While palladium is the most common catalyst, other transition metals can also facilitate C-C and C-heteroatom bond formation at the C4 position. nih.govrsc.org Copper-catalyzed reactions, for instance, are particularly useful for certain transformations. A notable example is the CuI-catalyzed coupling of 4-iodopyrazoles with alcohols to form 4-alkoxy-1H-pyrazoles. nih.gov This C-O bond-forming reaction proceeds efficiently using a copper catalyst in the presence of a base like potassium t-butoxide. nih.gov Such methods provide an alternative to traditional palladium-catalyzed routes and expand the range of accessible pyrazole derivatives. nih.gov

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions at the C4-iodo position involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgacs.orgacs.org

Oxidative Addition : The cycle begins with the oxidative addition of the C4-iodo-pyrazole to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-iodine bond and forms a square planar palladium(II) intermediate. wikipedia.orgacs.org Highly reactive, coordinatively unsaturated monoligated palladium(0) species, L₁Pd(0), are often the active catalysts in this step. acs.orgnih.gov

Transmetalation : The palladium(II) intermediate then undergoes transmetalation with the organometallic coupling partner (e.g., an organoboron, organotin, or copper acetylide reagent). In this step, the organic group from the coupling partner replaces the iodide ligand on the palladium center. acs.orgacs.org

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium center. This forms the new C-C bond in the final product and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgacs.org

The efficiency of each step can be influenced by the choice of ligands on the palladium catalyst, the base, and the solvent, all of which must be optimized for a specific transformation. acs.org

Nucleophilic Substitution Reactions on the Pyrazole Ring

Beyond metal-catalyzed couplings, the pyrazole ring and its substituents can undergo nucleophilic substitution reactions. Both the C4-iodo group and the C3-ester moiety are susceptible to attack by various nucleophiles.

Direct nucleophilic aromatic substitution (SₙAr) on electron-rich aromatic rings like pyrazole is generally difficult. However, the C4-iodo group can be displaced by nucleophiles, often with the assistance of a transition metal catalyst that does not follow a standard cross-coupling mechanism. As mentioned, copper(I) iodide can catalyze the substitution of the iodide with alkoxides to form ethers. nih.gov This reaction demonstrates the feasibility of displacing the C4-iodo group with heteroatom nucleophiles. Similar copper- or palladium-catalyzed reactions can be envisioned for the introduction of amines (Buchwald-Hartwig amination) or thiols, further highlighting the synthetic utility of the C4-iodo substituent.

The ethyl ester group at the C3 position is a classic functional group that can be readily transformed through nucleophilic acyl substitution. These transformations allow for the fine-tuning of the molecule's properties and provide handles for further synthetic elaboration.

Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is fundamental for creating pyrazole-4-carboxylic acids, which are valuable intermediates themselves.

Amidation : Reaction with primary or secondary amines, often at elevated temperatures or with coupling agents, converts the ester into the corresponding amide. This is a common strategy in medicinal chemistry to introduce diversity and modulate biological activity. researchgate.net

Transesterification : Treatment with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group of the ester with a different alkyl or aryl group. This allows for the synthesis of a variety of pyrazole carboxylate esters.

The following table illustrates these common transformations of the ester group.

| Transformation | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Hydrolysis | H₂O / H⁺ or OH⁻ | 4-Iodo-1-methyl-1H-pyrazole-3-carboxylic acid | Aqueous acid or base, heat |

| Amidation | R¹R²NH | 4-Iodo-1-methyl-N-substituted-1H-pyrazole-3-carboxamide | Neat amine or in solvent, heat; or with coupling agents |

| Transesterification | R'OH | Alkyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate | Excess R'OH, acid or base catalyst |

Electrophilic Aromatic Substitution Reactions of the Pyrazole Nucleus

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is dictated by the electronic effects of the existing substituents and the inherent electron distribution within the ring. In pyrazole systems, the C4 position is the most electron-rich and, therefore, the most common site for electrophilic attack. pharmaguideline.com However, in ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, this position is already occupied by an iodine atom. This directs potential electrophilic attacks to other positions or can lead to an ipso-substitution, where the iodine atom is replaced.

The presence of the N-methyl group at position 1 and the ethyl carboxylate group at position 3, both of which are electron-withdrawing, deactivates the ring towards electrophilic attack compared to unsubstituted pyrazole. Despite this deactivation, reactions can proceed under appropriate conditions.

Key electrophilic aromatic substitution reactions applicable to the pyrazole nucleus include:

Nitration: The introduction of a nitro group (–NO₂) onto the pyrazole ring is a well-documented transformation. For 4-iodopyrazoles, this can proceed via nitrodeiodination, where the iodine atom at the C4 position is replaced by a nitro group. This reaction is typically carried out using strong nitrating agents, such as a mixture of nitric acid and sulfuric acid. mdpi.com For instance, the nitration of 4-iodo-1-methylpyrazoles with nitric acid in sulfuric acid can lead to the formation of the corresponding 4-nitropyrazole derivative. mdpi.com The direct nitration of 4-iodopyrazole (B32481) itself has also been achieved using fuming nitric acid with a solid catalyst. guidechem.com

Halogenation: While the C4 position is already iodinated, further halogenation at other positions is unlikely due to the deactivating nature of the substituents. However, ipso-substitution replacing the iodine is a possibility under specific halogenating conditions.

Sulfonation: The introduction of a sulfonic acid group (–SO₃H) can be achieved by treating pyrazole derivatives with sulfur trioxide or chlorosulfonic acid. smolecule.com For the title compound, this would likely require forcing conditions, and the regioselectivity would be influenced by the existing substituents.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental reactions for attaching alkyl or acyl groups to aromatic rings using a strong Lewis acid catalyst. ijpcbs.comwikipedia.org The application of these reactions to the deactivated pyrazole ring of this compound would be challenging and may result in low yields or require highly reactive alkylating/acylating agents. mt.comnih.gov

| Reaction | Typical Reagents | Potential Outcome for this compound | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Ipso-substitution (nitrodeiodination) at C4 to yield ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate. | mdpi.com |

| Sulfonation | SO₃, H₂SO₄ (fuming) | Sulfonation, likely requiring harsh conditions. Position of substitution is uncertain. | smolecule.com |

| Friedel-Crafts Alkylation | R-X, Lewis Acid (e.g., AlCl₃) | Reaction is expected to be difficult due to the deactivated ring. | nih.gov |

| Friedel-Crafts Acylation | RCO-Cl, Lewis Acid (e.g., AlCl₃) | Reaction is expected to be difficult due to the deactivated ring. | wikipedia.org |

Reduction and Oxidation Pathways of the Pyrazole System

The aromatic pyrazole ring is generally characterized by its stability and resistance to both reduction and oxidation reactions. pharmaguideline.com This stability is a consequence of its aromaticity. However, under specific and often vigorous conditions, the pyrazole nucleus can be induced to undergo such transformations.

Reduction Pathways

The complete reduction of the pyrazole ring is a challenging process. Standard catalytic hydrogenation conditions that readily reduce alkenes or other heterocycles may leave the pyrazole ring intact. However, more forceful methods can achieve this transformation.

Catalytic Hydrogenation: The use of catalysts like rhodium on carbon or platinum oxide under high pressure and temperature can lead to the reduction of the pyrazole ring to a pyrazolidine. A patent describes a catalytic process for preparing pyrazoles that involves the cyclization of hydrazone-substituted α,β-unsaturated carbonyl compounds by reacting them with hydrogen in the presence of a hydrogenation catalyst. google.com The catalytic hydrogenation of a vinyl group attached to a pyrazole ring has also been reported, indicating that substituents can be reduced while leaving the ring intact under certain conditions. nih.gov

Oxidation Pathways

The pyrazole ring is highly resistant to oxidation by common oxidizing agents like potassium permanganate (B83412) or potassium dichromate. Side chains attached to the ring are typically oxidized before the ring itself. pharmaguideline.com However, specific electrochemical methods have been developed to achieve oxidation.

Electrooxidation: The electrooxidative functionalization of pyrazole derivatives is a promising method for introducing new substituents. mdpi.com This process involves the anodic oxidation of the pyrazole, which can lead to halogenation, thiocyanation, or N-N coupling products. While this often involves the substitution of hydrogen, it demonstrates a pathway for the oxidation of the pyrazole system. For the title compound, electrooxidation could potentially lead to dimerization or the introduction of other functional groups, depending on the reaction medium and electrodes used.

| Transformation | Method | Typical Reagents/Conditions | Potential Outcome for the Pyrazole System | Reference |

|---|---|---|---|---|

| Reduction | Catalytic Hydrogenation | H₂, High pressure/temperature, Rh/C or PtO₂ catalyst | Reduction of the pyrazole ring to pyrazolidine. | google.com |

| Oxidation | Electrooxidation | Anodic oxidation in a suitable electrolyte | Functionalization, dimerization, or potential ring modification. | mdpi.com |

Ring-Opening and Rearrangement Pathways of the Pyrazole Core

Beyond substitution and redox reactions, the pyrazole core can undergo transformations that alter its fundamental ring structure through ring-opening or rearrangement pathways. These reactions often require specific reagents or conditions to overcome the inherent stability of the aromatic ring.

Ring-Opening Pathways

Base-Induced Ring-Opening: Treatment of N-substituted pyrazoles with strong bases can lead to deprotonation at a ring carbon, initiating a ring-opening cascade. Deprotonation at the C3 or C5 position is known to facilitate such reactions, which can result in the formation of acyclic nitrile derivatives. pharmaguideline.com For this compound, a sufficiently strong base could potentially induce ring-opening, although the specific products would depend on the reaction pathway.

Oxidative Ring-Opening: Certain substituted pyrazoles, particularly aminopyrazoles, can undergo oxidative ring-opening. For example, the oxidation of 1H-pyrazol-5-amines can form 3-diazenylacrylonitrile derivatives under mild, metal-free conditions. researchgate.net

Rearrangement Pathways

The pyrazole skeleton can undergo several types of rearrangements, leading to isomeric products or entirely new heterocyclic systems.

van Alphen-Hüttel Rearrangement: This thermal or acid-catalyzed rearrangement is characteristic of pyrazolenines (3H- or 4H-pyrazoles) and involves the migration of a substituent from a carbon atom to a nitrogen atom. While the title compound is a 1H-pyrazole, certain reaction pathways could potentially lead to an intermediate that undergoes this type of rearrangement. nih.gov

Sigmatropic Rearrangements: Fused pyrazole systems have been shown to undergo [1s, 5s] sigmatropic shifts, resulting in ring contraction to form spirocyclic pyrazoles. nih.gov Photochemical rearrangements are also known to occur.

Nitrene-Mediated Rearrangement: The formation of a pyrazole nitrene intermediate can trigger complex rearrangements. For example, the thermolysis of an azidopyrazole derivative can lead to the formation of a nitrene, which then undergoes a cascade of ring-opening and recyclization steps, resulting in a rearranged product. mdpi.com

| Transformation | Method/Trigger | General Outcome | Reference |

|---|---|---|---|

| Ring-Opening | Strong Base | Formation of acyclic derivatives (e.g., nitriles). | pharmaguideline.com |

| Ring-Opening | Oxidation (of specific derivatives) | Formation of unsaturated acyclic compounds. | researchgate.net |

| Rearrangement | Thermal/Acid Catalysis | van Alphen-Hüttel rearrangement (migration of a substituent). | nih.gov |

| Rearrangement | Thermal/Photochemical | Sigmatropic shifts leading to isomeric or spirocyclic products. | nih.gov |

| Rearrangement | Nitrene Intermediate | Complex cascade reactions leading to rearranged heterocyclic systems. | mdpi.com |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| ethyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate |

| 4-iodo-1-methylpyrazole |

| 4-nitropyrazole |

| 1H-pyrazol-5-amine |

| 3-diazenylacrylonitrile |

| Pyrazolidine |

| Potassium permanganate |

| Potassium dichromate |

| Nitric acid |

| Sulfuric acid |

| Sulfur trioxide |

| Chlorosulfonic acid |

| Rhodium on carbon |

| Platinum oxide |

Advanced Spectroscopic and Crystallographic Characterization of Ethyl 4 Iodo 1 Methyl 1h Pyrazole 3 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, providing detailed information about the hydrogen and carbon atomic environments.

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the different types of protons in the molecule. The pyrazole (B372694) ring proton (H-5) would appear as a sharp singlet. The N-methyl group protons also produce a singlet, while the ethyl ester group gives rise to a characteristic quartet for the methylene (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, indicative of their coupling.

The ¹³C NMR spectrum is anticipated to show seven unique resonances, one for each carbon atom in the distinct chemical environments of the molecule. Key signals include the carbonyl carbon of the ester group at a significantly downfield shift, the carbons of the pyrazole ring (including the iodine-substituted C-4), the N-methyl carbon, and the two carbons of the ethyl group. The carbon atom directly bonded to the iodine (C-4) is expected to show a characteristic upfield shift compared to an unsubstituted carbon due to the heavy atom effect. For the related compound tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, the iodine-bearing carbon appears at δ 63.8 ppm. arkat-usa.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound. (Note: These are estimated values based on analogous structures; actual experimental values may vary.)

| Atom | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

| H-5 | ~7.9 - 8.5 | Singlet (s) | ~135 - 140 |

| C-3 | - | - | ~145 - 150 |

| C-4 | - | - | ~60 - 70 |

| C=O | - | - | ~160 - 165 |

| N-CH₃ | ~3.8 - 4.1 | Singlet (s) | ~35 - 40 |

| O-CH₂ | ~4.2 - 4.4 | Quartet (q) | ~60 - 65 |

| CH₃ | ~1.2 - 1.4 | Triplet (t) | ~14 - 15 |

Two-dimensional NMR techniques are instrumental in confirming the precise atomic connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would definitively establish the proton-proton coupling network. A cross-peak between the methylene quartet and the methyl triplet of the ethyl group would be the primary correlation observed, confirming the ethyl ester fragment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It would be used to unambiguously assign the resonances for the C-5/H-5 pair, the N-methyl group, and the two carbons and their attached protons in the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

The H-5 proton showing correlations to the C-3 and C-4 carbons, confirming its position on the pyrazole ring.

The N-methyl protons correlating to the C-5 and N1-ring carbons.

The methylene (-CH₂) protons of the ethyl group correlating to the carbonyl carbon (C=O), confirming the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. A significant NOE would be expected between the N-methyl protons and the H-5 proton, confirming their cis relationship on the pyrazole ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides insight into the functional groups present in the molecule. The IR and Raman spectra of this compound would be dominated by characteristic absorption bands. A strong, prominent band is expected in the region of 1710-1730 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. Other significant bands would include C-H stretching vibrations from the methyl and ethyl groups (around 2900-3000 cm⁻¹), C=N and C=C stretching vibrations from the pyrazole ring (typically in the 1400-1600 cm⁻¹ region), and C-O stretching of the ester group (around 1100-1300 cm⁻¹).

Table 2: Expected Characteristic IR Absorption Bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretch | 2900 - 3000 |

| C=O (Ester) | Stretch | 1710 - 1730 |

| C=N, C=C (Pyrazole) | Ring Stretch | 1400 - 1600 |

| C-O (Ester) | Stretch | 1100 - 1300 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Studies

HRMS is a critical tool for confirming the elemental composition of the molecule. For this compound, with a molecular formula of C₇H₉IN₂O₂, the calculated exact mass of the molecular ion ([M]⁺) is 279.9709 g/mol . An HRMS measurement provides an experimental mass with high precision (typically to four or more decimal places), which serves to unambiguously confirm this molecular formula.

The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways for this type of molecule under electron ionization (EI) or electrospray ionization (ESI) would likely involve:

Loss of an ethoxy radical (•OCH₂CH₃): Resulting in an acylium ion fragment.

Loss of ethylene (C₂H₄): Through a McLafferty rearrangement, if sterically feasible.

Cleavage of the entire ethyl ester group: Leading to a pyrazole ring fragment.

Loss of the iodine atom: A characteristic fragmentation for iodo-substituted compounds.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related pyrazole ester structures allows for a detailed prediction of its key geometric parameters. researchgate.netresearchgate.net

Based on crystal structures of similar compounds, the bond lengths and angles are expected to fall within well-established ranges. nih.gov For example, C-N and N-N bonds within the pyrazole ring typically range from 1.32 to 1.38 Å, while C=O double bonds in esters are approximately 1.20 Å. The C-I bond length is anticipated to be around 2.10 Å. The internal angles of the five-membered pyrazole ring will be approximately 108°, consistent with a planar pentagonal geometry. Intermolecular interactions in the crystal lattice would likely be dominated by weak C-H···O or C-H···N hydrogen bonds and potentially halogen bonding involving the iodine atom. nih.gov

Table 3: Representative Bond Lengths and Angles from Analogous Crystal Structures. (Note: These values are for illustrative purposes, drawn from published structures of related pyrazole derivatives.)

| Bond | Typical Length (Å) | Angle | Typical Value (°) |

| N1-N2 | 1.35 - 1.38 | C5-N1-N2 | ~111 |

| N2-C3 | 1.32 - 1.35 | N1-N2-C3 | ~105 |

| C3-C4 | 1.38 - 1.42 | N2-C3-C4 | ~111 |

| C4-C5 | 1.36 - 1.40 | C3-C4-C5 | ~105 |

| C5-N1 | 1.34 - 1.37 | C4-C5-N1 | ~108 |

| C4-I | ~2.10 | N2-C3-C(O) | ~120 |

| C3-C(O) | 1.48 - 1.52 | O=C-O | ~125 |

| C=O | ~1.20 | C-O-C | ~117 |

Investigation of Intermolecular Interactions and Crystal Packing

A comprehensive search of scientific literature and crystallographic databases did not yield a specific, publicly available crystal structure for this compound. Consequently, a detailed analysis of its unique intermolecular interactions and crystal packing, including specific data on bond lengths, bond angles, and Hirshfeld surface analysis, cannot be provided at this time.

However, based on the crystallographic studies of closely related iodinated pyrazole derivatives, a general discussion of the expected intermolecular interactions and crystal packing can be offered. It is anticipated that the solid-state structure of this compound would be governed by a combination of weak intermolecular forces.

The presence of the iodine atom on the pyrazole ring is expected to play a significant role in the crystal packing through the formation of halogen bonds. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site, such as the oxygen atom of the carboxylate group or the nitrogen atom of the pyrazole ring of an adjacent molecule. These interactions, specifically C–I···O or C–I···N contacts, are known to be influential in directing the supramolecular assembly of similar halogenated organic compounds.

The interplay of these various intermolecular forces—halogen bonds, weak hydrogen bonds, and van der Waals interactions—would ultimately determine the specific packing motif of this compound in the solid state. Without experimental crystallographic data, further detailed and quantitative analysis of its crystal structure remains speculative.

Role As a Versatile Building Block in Organic Synthesis and Materials Science

Precursor for the Synthesis of Advanced Pyrazole (B372694) Derivatives

The reactivity of the carbon-iodine bond is central to the utility of ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate as a synthetic building block. This feature enables its use in various cross-coupling reactions, paving the way for the creation of more complex pyrazole structures, including poly-functionalized analogues and fused heterocyclic systems.

The iodo-substituted pyrazole core is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These methodologies allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 4-position of the pyrazole ring. The N-H group of pyrazole precursors is often protected, for instance with an ethoxyethyl (EtOEt) group, to enhance reactivity and prevent side reactions during these coupling processes. arkat-usa.org This approach facilitates the synthesis of a library of multi-substituted pyrazoles, which are valuable scaffolds in various chemical fields.

For example, Sonogashira cross-coupling reactions have been successfully employed to couple N-protected 3-iodo-1H-pyrazole derivatives with terminal alkynes like phenylacetylene. arkat-usa.org This demonstrates the feasibility of forming new carbon-carbon bonds at the pyrazole core, leading to highly decorated and functionalized products. The ability to introduce diverse substituents is critical for tuning the electronic and steric properties of the final molecules.

| Reaction Type | Starting Material | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Brominated pyrazole-azetidine hybrid | Boronic acids | Palladium-based | Aryl-substituted pyrazoles researchgate.net |

| Sonogashira Coupling | 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives | Phenylacetylene | Palladium/Copper | Alkynyl-substituted pyrazoles arkat-usa.org |

| Cu(I)-catalyzed Amination | 4-iodo-1H-1-tritylpyrazole | Alkylamines | Copper-based | Amino-substituted pyrazoles nih.gov |

Beyond simple substitution, this compound and its derivatives are instrumental in constructing more complex, fused heterocyclic systems. These structures, where the pyrazole ring is annulated with another ring system, are of significant interest in medicinal and materials chemistry.

One synthetic strategy involves the alkylation of NH-pyrazolecarboxylates with reagents like 3-O-tosylated glycerol-1,2-carbonate. researchgate.net The resulting N-glycerylated pyrazoles can undergo further transformations, including ring-cleavage of the attached dioxolane ring and subsequent acid-catalyzed cyclization. This sequence yields complex fused systems such as 6-(hydroxymethyl)-6,7-dihydro-4H-pyrazolo[5,1-c] arkat-usa.orgresearchgate.netoxazin-4-ones. researchgate.net Similarly, precursors like ethyl 4-formyl-1H-pyrazole-3-carboxylate can be converted into pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-diones through a series of steps including hydrolysis, isocyanate formation, and base-mediated cyclization. researchgate.net These multi-step syntheses highlight the role of functionalized pyrazoles as key intermediates in building intricate molecular architectures.

Ligand in Coordination Chemistry

The pyrazole nucleus, with its adjacent nitrogen atoms, is a well-established ligand motif in coordination chemistry. The presence of the carboxylate group in this compound provides an additional coordination site (an O-donor), allowing it to act as a versatile chelating agent for various metal ions. nih.gov

Pyrazole-based ligands are employed to construct metal complexes with catalytic properties. The electronic properties and steric hindrance of the pyrazole ligand can be fine-tuned by modifying its substituents, which in turn influences the catalytic activity of the resulting metal complex. semanticscholar.org For instance, complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid have been synthesized and characterized. rsc.org A cobalt complex from this family demonstrated excellent bifunctional catalytic activity for the oxygen evolution reaction (OER) and notable activity for the oxygen reduction reaction (ORR), highlighting the potential of pyrazole-carboxylate metal assemblies in electrocatalysis. rsc.org Thiazole complexes have also been developed as catalysts for the synthesis of pyrazole-4-carbonitrile derivatives, showcasing the broader utility of metal complexes in facilitating organic transformations. nih.gov

| Ligand | Metal Ion | Complex Type | Application |

|---|---|---|---|

| 3-methyl-1H-pyrazole-4-carboxylic acid (H2MPCA) | Co(II) | [Co(H2MPCA)2(DMF)2(H2O)2]Cl2 | Bifunctional catalyst for OER/ORR rsc.org |

| 3-methyl-1H-pyrazole-4-carboxylic acid (H2MPCA) | Cd(II) | [Cd(HMPCA)2(H2O)4] | Component in luminescent materials rsc.org |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cu(II) | Cu(L1)2(C2H5OH)22 | Antibacterial agent development nih.gov |

The ability of pyrazole-carboxylate ligands to coordinate with metal ions is also exploited in the development of functional materials, such as coordination polymers and metal-organic frameworks (MOFs). These materials exhibit a range of interesting properties, including luminescence and porosity.

For example, complexes of cadmium with 3-methyl-1H-pyrazole-4-carboxylic acid have been shown to display green fluorescence in the solid state. rsc.org In one such structure, the pyrazole-carboxylate anions bridge trinuclear cadmium clusters to form a three-dimensional network with channels, demonstrating the potential for creating porous, luminescent materials. rsc.org The structural diversity afforded by the pyrazole scaffold makes it a valuable component in the rational design of new functional materials with tailored properties. researchgate.net

Applications in Agrochemical and Fluorescent Material Development (Excluding Biological/Clinical)

The pyrazole-carboxylate framework is a recognized "privileged scaffold" found in a variety of agrochemicals and is also being explored for its potential in materials science, particularly in the creation of fluorescent compounds. nih.gov

In the field of agrochemicals, the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) moiety is a key building block for a modern class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). thieme.de Several recently marketed and developing fungicides are based on this pyrazole scaffold, indicating the high demand and importance of pyrazole-carboxylic acid intermediates in the agrochemical industry. thieme.de

Furthermore, the inherent luminescent properties of pyrazole derivatives and their metal complexes make them attractive candidates for the development of fluorescent materials. nih.gov As noted, metal complexes incorporating pyrazole-carboxylate ligands can exhibit strong fluorescence. rsc.org This property is being investigated for applications in sensing and optical devices, representing a growing area of research for pyrazole-based compounds beyond their traditional roles.

Synthesis of Specialized Chemical Probes and Tags for Non-Biological Applications

The compound this compound serves as a pivotal precursor in the development of specialized chemical probes and tags for a variety of non-biological applications. Its utility stems from the presence of a reactive iodine atom at the C4 position of the pyrazole ring, which acts as a versatile handle for introducing a wide array of functional groups through well-established cross-coupling reactions. This strategic functionalization allows for the rational design of molecules with tailored photophysical or binding properties, making them suitable for use as sensors, probes, or components in advanced materials.

The primary method for derivatizing this compound is through palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. Among these, the Sonogashira coupling is particularly noteworthy for its efficiency in forming carbon-carbon bonds between sp-hybridized carbon atoms (from terminal alkynes) and sp2-hybridized carbon atoms (of the iodopyrazole). This reaction is instrumental in constructing extended π-conjugated systems, which are often the core of fluorescent probes and optoelectronic materials. scielo.org.mxredalyc.org

By coupling this compound with various terminal alkynes bearing specific functionalities, a diverse library of pyrazole-based probes can be synthesized. For instance, the introduction of a fluorophore via Sonogashira coupling can yield a fluorescent probe. The pyrazole moiety itself can act as a chelating agent for metal ions. Upon binding of a target metal ion to the pyrazole-based ligand, the photophysical properties of the fluorophore, such as its fluorescence intensity or emission wavelength, can be modulated. This change in the optical signal allows for the detection and quantification of the metal ion. Pyrazole derivatives have been successfully employed in the design of fluorescent sensors for a range of metal ions, including zinc, cadmium, and iron.

The versatility of the iodopyrazole scaffold also extends to the synthesis of materials for organic light-emitting diodes (OLEDs). Through cross-coupling reactions, electron-donating or electron-withdrawing groups can be attached to the pyrazole core, allowing for the fine-tuning of the molecule's electronic properties and emission color. While direct applications of this compound in commercial OLEDs are not extensively documented, the synthetic strategies employed for related pyrazole derivatives are directly applicable.

Below is a table summarizing the key cross-coupling reactions that can be employed to functionalize this compound for the development of chemical probes and materials.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Resulting Functionality | Potential Application |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, base | Pyrazole-Alkyne Conjugate | Fluorescent Probes, Molecular Wires |

| Suzuki Coupling | Boronic Acid/Ester | Pd catalyst, base | Aryl/Heteroaryl-substituted Pyrazole | OLED Materials, Conjugated Polymers |

| Heck Coupling | Alkene | Pd catalyst, base | Alkene-substituted Pyrazole | Functional Polymers, Material Science |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | Amino-substituted Pyrazole | Chelation Agents, Ligand Synthesis |

The strategic application of these synthetic methodologies to the this compound framework enables the creation of a multitude of specialized molecules. The resulting compounds, with their engineered properties, are valuable tools in materials science for applications such as chemical sensing and the development of novel optoelectronic devices.

Future Research Directions and Emerging Trends for Ethyl 4 Iodo 1 Methyl 1h Pyrazole 3 Carboxylate

Development of Green and Sustainable Synthetic Routes

The future of chemical synthesis is increasingly focused on environmentally friendly processes. For ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, research is anticipated to move away from traditional methods that may use hazardous reagents or generate significant waste. Green chemistry principles are being applied to the synthesis of related pyrazole (B372694) derivatives, and these methodologies are directly applicable to the target compound. organic-chemistry.org

Key areas of development include:

Use of Greener Solvents: Replacing conventional chlorinated solvents with more benign alternatives like ethanol, water, or ionic liquids. sid.ir

Catalyst Innovation: Employing recyclable, heterogeneous catalysts, such as magnetic ionic liquids, to simplify purification and reduce waste. sid.ir

One-Pot, Multi-Component Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel, which improves efficiency and reduces the need for isolating intermediates. organic-chemistry.org

Alternative Energy Sources: Utilizing microwave irradiation or ultrasonication to accelerate reaction times and potentially improve yields compared to conventional heating. researchgate.net

| Green Synthesis Approach | Potential Advantage for Synthesizing this compound | Illustrative Research Finding (General Pyrazoles) |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency, and potentially higher yields. | A facile and eco-friendly protocol for the halogenation of various heterocycles using microwave irradiation has been developed, affording products in high yields (90-95%). researchgate.net |

| Magnetic Ionic Liquid Catalysis | Catalyst can be easily recovered using a magnet and reused, minimizing waste and cost. | An efficient, solvent-free, one-pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives was achieved using a recyclable magnetic ionic liquid catalyst. sid.ir |

| One-Pot Synthesis Sequences | Reduces operational complexity, solvent usage, and waste generation by avoiding intermediate purification steps. | A "one-pot" method for synthesizing 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids has been developed, demonstrating high efficiency and sustainability. organic-chemistry.org |

Flow Chemistry and Continuous Processing for Scalable Synthesis

For the industrial-scale production of this compound, flow chemistry presents a significant advancement over traditional batch processing. nih.gov Continuous flow systems offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and scalability. researchgate.net

Future research will likely focus on designing a dedicated continuous-flow setup for the synthesis of this compound. This could involve the in-situ generation of potentially hazardous intermediates, which is safer in the small, controlled volume of a flow reactor. researchgate.net The synthesis of other pyrazole esters has already been successfully demonstrated in flow, suggesting a high probability of success for this target molecule. nih.gov

| Parameter | Traditional Batch Synthesis (Anticipated) | Flow Chemistry Synthesis (Projected) |

|---|---|---|

| Scalability | Difficult; requires larger reactors and poses safety risks. | Easily scalable by extending operational time or running parallel reactors. |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer with small reaction volumes and excellent heat transfer. |

| Reproducibility | Can vary between batches due to mixing and heat transfer inefficiencies. | High reproducibility due to precise control over reaction conditions. |

| Workup | Often requires complex, multi-step extraction and purification. | Can integrate in-line purification, simplifying the overall process. nih.gov |

Exploration of Novel Reactivity Pathways and Catalyst Development

The iodine atom on the pyrazole ring is a key functional group that enables a wide range of cross-coupling reactions. This allows this compound to serve as a versatile scaffold for creating more complex molecules. Future research will undoubtedly explore its utility in various palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings. arkat-usa.org

The development of novel catalysts tailored for these transformations on the pyrazole core is an active area of research. This includes designing ligands that enhance the efficiency and selectivity of the catalyst, allowing for reactions to be performed under milder conditions and with a broader range of substrates. The Sonogashira cross-coupling of related 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives has been studied, indicating the feasibility of such transformations. arkat-usa.org

| Cross-Coupling Reaction | Reactant Partner | Potential Product Type | Significance |

|---|---|---|---|

| Suzuki Coupling | Aryl/heteroaryl boronic acid | Bi-aryl or heteroaryl-aryl pyrazole | Access to complex structures for pharmaceuticals and materials science. |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted pyrazole | Important for creating conjugated systems used in organic electronics. arkat-usa.org |

| Heck Coupling | Alkene | Alkenyl-substituted pyrazole | Formation of carbon-carbon double bonds for further functionalization. |

| Buchwald-Hartwig Amination | Amine | Amino-substituted pyrazole | Synthesis of compounds with potential biological activity. |

Advanced Materials Applications and Fine-Tuning of Properties

Pyrazole-containing compounds are known to have applications in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs). arkat-usa.org The this compound scaffold is a promising candidate for creating novel organic materials. The ester and iodo groups provide handles for modification, allowing for the fine-tuning of the molecule's electronic and photophysical properties.

Future work in this area could involve:

Synthesis of Conjugated Polymers: Using the iodo-pyrazole as a monomer in polymerization reactions to create materials with tailored conductivity and luminescence.

Development of Novel Ligands: Modifying the pyrazole core to create ligands for transition metal complexes, which can have applications in catalysis or as phosphorescent emitters in OLEDs.

Functional Dyes: Attaching chromophores to the pyrazole ring to develop new dyes for applications such as sensors or solar cells.

The ability to systematically modify the structure through the available functional groups will allow researchers to establish clear structure-property relationships, guiding the design of materials with optimized performance.

Integration with Automated Synthesis and Machine Learning Approaches in Organic Chemistry

The fields of automated synthesis and machine learning are set to revolutionize organic chemistry. researchgate.net For a versatile building block like this compound, these technologies offer exciting future possibilities.

Predictive Modeling: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new reactions involving this pyrazole derivative. This can accelerate the discovery of novel reactivity pathways and optimize reaction conditions without extensive trial-and-error experimentation. rsc.org

Automated Synthesis Platforms: Robotic systems can be programmed to perform multi-step syntheses starting from this compound. This would enable the rapid generation of a library of derivatives for screening in drug discovery or materials science applications.

De Novo Design: Artificial intelligence could use the pyrazole scaffold as a starting point to design entirely new molecules with specific desired properties (e.g., high biological activity or specific electronic characteristics), and then devise a synthetic route for their creation. researchgate.net

The integration of these computational tools will significantly shorten the discovery and development cycle for new molecules and materials derived from this important pyrazole intermediate.

常见问题

Q. What are the standard synthetic routes for ethyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including iodination of pyrazole precursors and esterification. Key steps include controlled nucleophilic substitution at the 4-position of the pyrazole ring and protection/deprotection strategies for functional groups. Optimization focuses on temperature (e.g., 0–50°C for azide coupling), solvent polarity (e.g., dichloromethane for SN2 reactions), and catalyst selection (e.g., trifluoroacetic acid for acid-mediated steps). Yields are improved by adjusting pH to stabilize intermediates and using inert atmospheres to prevent iodine displacement by moisture .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., δ ~8.0 ppm for pyrazole protons, δ ~160 ppm for carbonyl carbons) and confirm regiochemistry .

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS validates molecular weight and fragmentation patterns (e.g., [M+1]⁺ peaks at m/z 350–450) .

- X-ray Crystallography : SHELX programs refine crystal structures, revealing bond angles and iodine’s van der Waals radius effects. Mercury software visualizes packing motifs and hydrogen-bonding networks .

Q. What structural analogs of this compound exist, and how do their bioactivities compare?

Analogs include mthis compound (similarity index 0.92) and 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid (index 0.75). Bioactivity differences arise from substituents: iodine enhances halogen bonding in enzyme inhibition, while ester groups improve membrane permeability. Comparative studies use docking simulations and in vitro assays (e.g., kinase inhibition screens) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for pyrazole derivatives?

Discrepancies in unit cell parameters or bond lengths may stem from twinning, disorder, or low-resolution data. Strategies include:

- Using SHELXL for robust refinement, incorporating restraints for disordered iodine atoms.

- Cross-validating with DFT calculations (e.g., Gaussian) to compare theoretical and experimental geometries.

- Applying Hirshfeld surface analysis in Mercury to assess intermolecular interactions and validate packing models .

Q. What strategies mitigate challenges in synthesizing iodinated pyrazoles with high regioselectivity?

Iodine’s bulkiness can lead to steric hindrance or competing reactions. Solutions include:

- Directing groups (e.g., methyl at N1) to favor iodination at C4.

- Transition-metal catalysts (e.g., Pd/Cu for Ullmann-type coupling) to enhance selectivity.

- Kinetic control via low-temperature (−20°C) reactions to suppress byproduct formation .

Q. How do computational tools like molecular docking and MD simulations enhance understanding of this compound’s bioactivity?

- Docking (AutoDock Vina) : Predicts binding poses in enzyme active sites (e.g., COX-2 or kinases), highlighting iodine’s role in halogen bonds.

- Molecular Dynamics (GROMACS) : Simulates stability of ligand-protein complexes, identifying key residues for interaction.

- QM/MM : Models electron transfer mechanisms in catalytic reactions involving the iodinated pyrazole .

Q. What experimental design considerations are critical for studying this compound’s reactivity in cross-coupling reactions?

- Protection of Reactive Sites : Use tert-butyl groups to shield the ester moiety during Suzuki-Miyaura coupling.

- Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos-Pd-G3 for efficiency in iodine displacement.

- In Situ Monitoring : Raman spectroscopy tracks reaction progress, avoiding intermediate degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。